N-[(2-chlorophenyl)methyl]-1-[2-(2,4-dimethylanilino)-2-oxoethyl]-3-(4-methylphenyl)-2,4-dioxoquinazoline-7-carboxamide
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Overview
Description
N-[(2-chlorophenyl)methyl]-1-{[(2,4-dimethylphenyl)carbamoyl]methyl}-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)methyl]-1-{[(2,4-dimethylphenyl)carbamoyl]methyl}-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multi-step organic reactionsSpecific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)methyl]-1-{[(2,4-dimethylphenyl)carbamoyl]methyl}-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinazoline derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives with potential biological activities.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to form stable complexes makes it a candidate for drug development and biochemical assays.
Medicine
In medicine, N-[(2-chlorophenyl)methyl]-1-{[(2,4-dimethylphenyl)carbamoyl]methyl}-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a target for pharmaceutical research.
Industry
In industrial applications, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-1-{[(2,4-dimethylphenyl)carbamoyl]methyl}-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazoline derivatives with varying substituents. Examples include:
- N-[(2-bromophenyl)methyl]-1-{[(2,4-dimethylphenyl)carbamoyl]methyl}-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- N-[(2-fluorophenyl)methyl]-1-{[(2,4-dimethylphenyl)carbamoyl]methyl}-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
Uniqueness
The uniqueness of N-[(2-chlorophenyl)methyl]-1-{[(2,4-dimethylphenyl)carbamoyl]methyl}-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide lies in its specific substituents, which confer distinct chemical and biological properties. These properties can be fine-tuned by modifying the substituents, making it a versatile compound for various applications .
Properties
Molecular Formula |
C33H29ClN4O4 |
---|---|
Molecular Weight |
581.1 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-[2-(2,4-dimethylanilino)-2-oxoethyl]-3-(4-methylphenyl)-2,4-dioxoquinazoline-7-carboxamide |
InChI |
InChI=1S/C33H29ClN4O4/c1-20-8-12-25(13-9-20)38-32(41)26-14-11-23(31(40)35-18-24-6-4-5-7-27(24)34)17-29(26)37(33(38)42)19-30(39)36-28-15-10-21(2)16-22(28)3/h4-17H,18-19H2,1-3H3,(H,35,40)(H,36,39) |
InChI Key |
IMAIMUIUWLQLFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)NCC4=CC=CC=C4Cl)N(C2=O)CC(=O)NC5=C(C=C(C=C5)C)C |
Origin of Product |
United States |
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